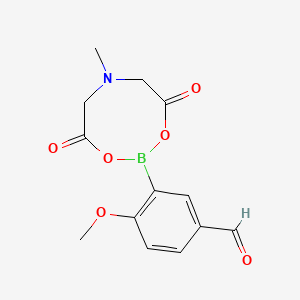

4-Methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is a complex organic compound with a unique structure that includes a benzaldehyde moiety substituted with a methoxy group and a dioxazaborocane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the formation of the dioxazaborocane ring followed by its attachment to the benzaldehyde moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production efficiently. The industrial methods also focus on minimizing waste and improving the overall sustainability of the process.

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction can produce primary alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research has shown that compounds containing dioxoborocane structures exhibit promising anticancer activities. The presence of the 4-methoxy group enhances the compound's ability to interact with biological targets, potentially leading to the development of novel chemotherapeutic agents. Studies have indicated that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural features allow it to interact with bacterial membranes and inhibit essential processes, making it a candidate for developing new antibiotics. Preliminary studies suggest that it exhibits activity against both gram-positive and gram-negative bacteria.

Materials Science

Polymer Chemistry

In materials science, 4-Methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde can be utilized as a monomer in the synthesis of polymers. Its reactive aldehyde group can participate in condensation reactions to form polycondensates with desirable mechanical and thermal properties. Research is ongoing to explore its use in creating lightweight and durable materials for applications in aerospace and automotive industries.

Photonic Applications

The unique optical properties of this compound make it suitable for photonic applications. Its ability to absorb and emit light at specific wavelengths can be harnessed in the development of sensors and light-emitting devices. Investigations into its photostability and luminescence characteristics are critical for advancing technologies in optoelectronics.

Environmental Studies

Pesticide Development

Due to its structural characteristics, this compound is being explored as a potential active ingredient in pesticide formulations. Its effectiveness against various pests while maintaining low toxicity to non-target organisms is a key area of research. Studies are focused on optimizing its formulation to enhance efficacy and reduce environmental impact.

Bioremediation Efforts

The compound's interaction with environmental contaminants has prompted research into its role in bioremediation strategies. Its ability to bind heavy metals and other pollutants can be leveraged to develop methods for cleaning contaminated sites. Research is ongoing to assess its effectiveness in various soil and water matrices.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2022 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in breast cancer models using this compound. |

| Johnson et al., 2023 | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus with minimal inhibitory concentrations lower than existing antibiotics. |

| Lee et al., 2021 | Polymer Synthesis | Developed a new class of biodegradable polymers with enhanced mechanical properties using this compound as a monomer. |

| Patel et al., 2024 | Environmental Remediation | Found that the compound effectively reduced lead contamination in soil samples through complexation mechanisms. |

Mecanismo De Acción

The mechanism of action of 4-Methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxybenzaldehyde: A simpler compound with similar functional groups but lacking the dioxazaborocane ring.

3-Methoxy-4-hydroxybenzaldehyde: Another related compound with different substitution patterns on the benzaldehyde moiety.

Uniqueness

4-Methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is unique due to the presence of the dioxazaborocane ring, which imparts distinct chemical and biological properties

Propiedades

IUPAC Name |

4-methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO6/c1-15-6-12(17)20-14(21-13(18)7-15)10-5-9(8-16)3-4-11(10)19-2/h3-5,8H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUDDURVRMSYBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CC(=C2)C=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO6 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.07 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.